4-(2-Ethylphenyl)butan-2-ol
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Overview
Description
4-(2-Ethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its unique structure, which includes an ethyl group attached to a phenyl ring, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Ethylphenyl)butan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols from carbonyl compounds. In this case, the reaction involves the addition of an ethylmagnesium bromide to acetophenone, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and the concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylphenyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into hydrocarbons by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the alcohol into hydrocarbons.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
4-(2-Ethylphenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-butanol: Similar in structure but lacks the ethyl group on the phenyl ring.
4-Phenylbutan-2-ol: Similar but without the ethyl group on the phenyl ring.
2-(4-Ethylphenyl)ethanol: Similar but with a shorter carbon chain.
Uniqueness
4-(2-Ethylphenyl)butan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(2-ethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
LRYQRYSCWVZIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCC(C)O |
Origin of Product |
United States |
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